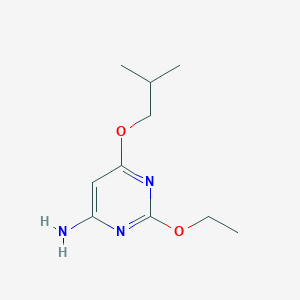
2-Ethoxy-6-isobutoxy-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-6-isobutoxy-4-pyrimidinamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-isobutoxy-4-pyrimidinamine typically involves the reaction of appropriate pyrimidine derivatives with ethoxy and isobutoxy substituents. One common method involves the use of urea as a starting material to prepare ethyl isourea sulfate, followed by a cyclization reaction to obtain 2-ethoxy-4,6-dihydroxypyrimidine. This intermediate is then reacted with appropriate reagents to introduce the isobutoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization, substitution, and purification to obtain the final product. The use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-6-isobutoxy-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or isobutoxy groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-6-isobutoxy-4-pyrimidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-ethoxy-6-isobutoxy-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-4-pyrimidinamine: Similar in structure but lacks the isobutoxy group.
2-Isobutoxy-4-pyrimidinamine: Similar in structure but lacks the ethoxy group.
2,6-Dimethoxy-4-pyrimidinamine: Contains methoxy groups instead of ethoxy and isobutoxy groups.
Uniqueness
2-Ethoxy-6-isobutoxy-4-pyrimidinamine is unique due to the presence of both ethoxy and isobutoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to similar compounds .
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-ethoxy-6-(2-methylpropoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3O2/c1-4-14-10-12-8(11)5-9(13-10)15-6-7(2)3/h5,7H,4,6H2,1-3H3,(H2,11,12,13) |
InChI-Schlüssel |
UNCRCDYYLDFFFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=CC(=N1)OCC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





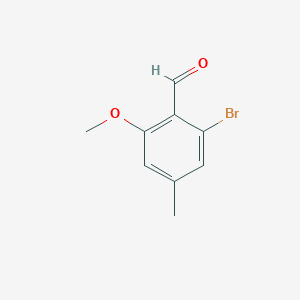
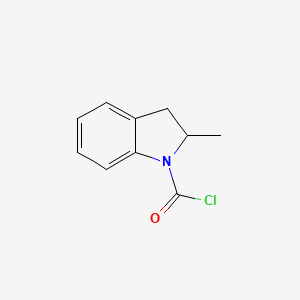
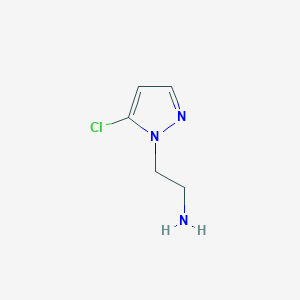
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
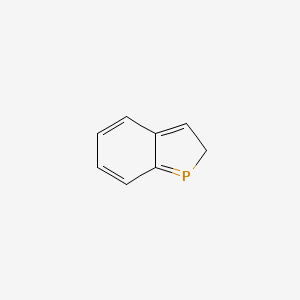
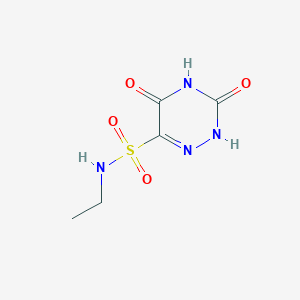

![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)


